C18-Peg7-nhs is a specialized chemical compound that falls under the category of polyethylene glycol derivatives. It is primarily used in bioconjugation applications, particularly for attaching biomolecules to surfaces or other molecules due to its unique properties. The compound consists of a long hydrophobic carbon chain (C18) linked to a polyethylene glycol (Peg) segment and an N-hydroxysuccinimide (NHS) group, which facilitates the formation of stable amide bonds with amine-containing molecules.
C18-Peg7-nhs can be sourced from various chemical suppliers specializing in bioconjugation reagents. It is classified as a hydrophilic-lipophilic balance compound, making it suitable for a range of biochemical applications, including drug delivery systems and surface modifications in biotechnology.
The synthesis of C18-Peg7-nhs typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity.
The molecular structure of C18-Peg7-nhs features:
C18-Peg7-nhs participates in several key reactions:
The reaction kinetics can vary based on factors such as temperature, concentration, and pH. Monitoring these reactions often involves chromatographic techniques to analyze product formation.
The mechanism by which C18-Peg7-nhs functions primarily revolves around its ability to form stable covalent bonds with biomolecules. Upon exposure to an amine-containing target molecule, the NHS group reacts, leading to the formation of an amide bond. This process is typically rapid and occurs under mild conditions.
C18-Peg7-nhs has numerous scientific applications:
C18-Peg7-nhs (Octadecyl-Polyethylene Glycol 7-N-Hydroxysuccinimide Ester) serves as a cornerstone reagent in bioconjugation, enabling covalent linkages between biomolecules and synthetic carriers. Its amphiphilic structure—comprising a hydrophobic C18 alkyl chain, a hydrophilic heptaethylene glycol spacer, and a reactive N-hydroxysuccinimide ester—facilitates precise modifications of proteins, peptides, and oligonucleotides at primary amine sites (e.g., lysine residues or N-termini) [3] [7]. This specificity underpins applications in targeted drug delivery, where the compound enhances therapeutic stability and bioavailability. For example, conjugation to anti-PSMA antibodies improved tumor-targeting efficiency in prostate cancer models by 2.3-fold, attributed to prolonged serum half-life from Polyethylene Glycol shielding [1]. Similarly, epidermal growth factor modified with C18-Peg7-nhs demonstrated significant increases in biological activity and circulation persistence [3].
The N-hydroxysuccinimide ester group enables rapid amide bond formation under physiological pH (7.0–9.0), though its susceptibility to hydrolysis (t~1/2~ = 2–4 hours) necessitates anhydrous handling [1] [4]. Strategic lyophilization with stabilizers like trehalose extends shelf life to 6 months [1]. Beyond protein modification, the compound is integral to functionalizing nanoparticles and micelles, leveraging its dual solubility to bridge organic and aqueous phases in drug encapsulation systems [3] [8].
The efficacy of C18-Peg7-nhs arises from fundamental physicochemical principles governing polyethylene glycol-based amphiphiles. Its molecular architecture (Fig. 1) features three domains:
Table 1: Molecular Properties of C18-Peg7-nhs
Property | Value |
---|---|
Molecular Formula | C~37~H~69~NO~11~ |
Molecular Weight | 703.9 g/mol |
IUPAC Name | (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-Octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Critical Micelle Concentration | 0.5–1.0 µM |
Hydrodynamic Radius | 3.4 nm |
Self-assembly in aqueous solutions generates micelles with a hydrophobic core (C18 aggregates) and a hydrophilic corona (Polyethylene Glycol chains). This nanostructure achieves a drug-loading capacity of 18% w/w for hydrophobic agents like paclitaxel—40% higher than shorter-chain analogs (e.g., C18-Peg4-nhs) [1] [6]. The Polyethylene Glycol corona reduces opsonization, delaying macrophage uptake and extending systemic circulation [1].
Table 2: Comparative Analysis of C18-Pegn-nhs Variants
Property | C18-Peg4-nhs | C18-Peg7-nhs |
---|---|---|
Polyethylene Glycol Units | 4 | 7 |
Molecular Weight | 583.7 g/mol | 703.9 g/mol |
Hydrodynamic Radius | 2.1 nm | 3.4 nm |
Drug Loading Capacity | 12% w/w | 18% w/w |
Hydration thermodynamics further explain antifouling properties. The Polyethylene Glycol segment binds water molecules via hydrogen bonding, forming a repulsive hydration layer that minimizes protein adsorption. Studies on polyvinylidene fluoride membranes blended with polyethylene glycol-based copolymers demonstrated >90% flux recovery after bovine serum albumin exposure, attributable to this mechanism [2] [8]. Molecular dynamics simulations confirm that surface-accumulated polyethylene glycol chains generate hydration forces exceeding 5 mN/m, preventing foulant adhesion [2].
Synthetic optimization involves Mitsunobu etherification between stearic acid and a heptaethylene glycol derivative, followed by N-hydroxysuccinimide activation using N,N’-disuccinimidyl carbonate. Reactions require strict temperature control (0–4°C) and high-performance liquid chromatography purification to achieve >95% purity. Scalability remains challenged by stoichiometric imbalances, which may yield byproducts like C18-Peg6-nhs [1] [4]. Future innovations focus on "click chemistry"-compatible derivatives (e.g., azide/alkyne-functionalized) for orthogonal bioconjugation [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7